N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide is a heterocyclic organic molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked to a 1,6-dihydropyridazinone moiety via an acetamide bridge. The pyridazinone ring is substituted with a 2,4,5-trimethylphenyl group, which enhances lipophilicity and steric bulk.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-14-10-16(3)18(11-15(14)2)19-5-7-23(28)26(25-19)13-22(27)24-17-4-6-20-21(12-17)30-9-8-29-20/h4-7,10-12H,8-9,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDOSJZMOJSZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, efficacy in different biological contexts, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines a benzodioxin moiety with a pyridazinone derivative. Its chemical formula is with a molecular weight of approximately 464.54 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C27H28N4O4 |
| Molecular Weight | 464.54 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting their activity or altering their function.
Antimicrobial Activity
Recent studies have demonstrated the compound's antimicrobial properties. For instance, it has shown promising results against various bacterial strains and fungi.
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial activity of similar compounds derived from the same class. The Minimum Inhibitory Concentration (MIC) values were measured against common pathogens such as E. coli and S. aureus. The results indicated that derivatives of this compound exhibited significant antibacterial effects with MIC values ranging from 0.073 to 0.125 mg/ml against these pathogens .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The results indicated a moderate cytotoxic effect on certain cancer cell lines, suggesting potential applications in cancer therapy.
Table 2: Cytotoxicity Results
| Cell Line | LC50 (µg/ml) |
|---|---|
| HeLa | 150 |
| MCF7 | 200 |
| A549 | 180 |
These findings highlight the need for further investigation into the therapeutic potential and safety of this compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to its chemical structure can enhance its efficacy and reduce toxicity.
Computational Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that structural modifications can significantly improve binding interactions and enhance biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three analogs sharing the benzodioxin scaffold but differing in substituents and heterocyclic systems.
Structural and Functional Differences
Table 1: Key Structural and Functional Attributes
Key Observations
In contrast, Analog 1 uses a pyridine ring (aromatic, basic nitrogen), while Analog 3 incorporates a thienopyrimidine system, which may enhance π-π stacking interactions due to aromaticity .
Analog 2 lacks a heterocyclic appendage but demonstrates antiinflammatory activity via its carboxylic acid group, highlighting the benzodioxin scaffold’s versatility in drug design .
Pharmacological Implications: Analog 2’s antiinflammatory activity (comparable to Ibuprofen) suggests that benzodioxin derivatives can modulate inflammatory pathways, possibly through cyclooxygenase inhibition . The target compound’s pyridazinone moiety may target different enzymes (e.g., phosphodiesterases) due to structural mimicry of purine-based substrates.
Research Findings and Hypotheses
- Hydrogen-Bonding Patterns: The pyridazinone core in the target compound may form stronger hydrogen-bonding networks (e.g., N–H···O interactions) compared to pyridine or thienopyrimidine analogs, influencing crystallinity and solubility .
- Synthetic Accessibility : The trimethylphenyl group in the target compound could pose challenges in regioselective synthesis compared to simpler substituents in Analog 1 or 2.
- Biological Activity : While direct data are lacking, structural parallels to Analog 2 (antiinflammatory) and Analog 3 (kinase-targeting) suggest the target compound merits evaluation in inflammation and oncology assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
